

# An In-depth Technical Guide to Penao: Discovery, Development, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Penao     |           |
| Cat. No.:            | B10826544 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Penao**, or 4-(N-(S-penicillaminylacetyl)amino)phenylarsonous acid, is a novel, second-generation peptide arsenical emerging as a promising anti-cancer agent. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of **Penao**. It is designed to furnish researchers, scientists, and drug development professionals with in-depth information, including detailed experimental protocols, quantitative preclinical and clinical data, and a thorough examination of its molecular signaling pathways.

### Introduction

**Penao** is an investigational medicinal product developed as a potential treatment for cancers that are resistant to standard therapies or for which no standard treatment exists.[1] It was initially developed by The University of New South Wales and is currently under clinical development.[2] **Penao** represents a significant advancement from its predecessor, GSAO, demonstrating substantially increased cellular accumulation and anti-tumor efficacy.[3][4]

### **Discovery and Development**

The development of **Penao** was driven by the need for more effective anti-cancer agents that can overcome mechanisms of drug resistance. It is a second-generation compound of GSAO,



designed to have improved pharmacological properties.[4] **PENAO** Pty Ltd, a collaboration between Beroni Group and the University of New South Wales, holds the exclusive license for the research, development, and commercialization of **Penao**. Preclinical studies have demonstrated its activity in a variety of cancers, including ovarian, breast, and pancreatic cancer. A Phase I clinical trial in patients with advanced solid tumors has been completed, and further clinical development is underway.

### Mechanism of Action: Targeting Mitochondrial Adenine Nucleotide Translocase

**Penao** exerts its anti-cancer effects by selectively targeting the adenine nucleotide translocase (ANT) located on the inner mitochondrial membrane. ANT is a critical protein that facilitates the exchange of adenosine diphosphate (ADP) and adenosine triphosphate (ATP) between the mitochondrial matrix and the cytoplasm.

The mechanism of action involves the following key steps:

- Cellular Entry and Mitochondrial Accumulation: Penao enters tumor cells and accumulates in the mitochondria.
- Covalent Binding to ANT: The trivalent arsenical moiety of **Penao** covalently cross-links two
  cysteine residues, Cys57 and Cys257, on the ANT protein.
- Inactivation of ANT: This cross-linking inactivates the transporter function of ANT.
- Inhibition of Glucose Metabolism: The inactivation of ANT blocks the delivery of mitochondrial ATP to hexokinase II, an enzyme crucial for the first step of glycolysis. This leads to an inhibition of glucose metabolism in cancer cells.
- Induction of Mitochondrial Permeability Transition: The inhibition of ANT triggers the opening of the mitochondrial permeability transition pore (mPTP).
- Induction of Oxidative Stress and Apoptosis: The opening of the mPTP leads to depolarization of the mitochondrial membrane, an increase in reactive oxygen species (ROS), and the release of pro-apoptotic factors like cytochrome c, ultimately inducing mitochondria-mediated apoptosis.





Click to download full resolution via product page

Figure 1: Penao's signaling pathway leading to apoptosis.

# Preclinical Data In Vitro Efficacy

Penao has demonstrated potent anti-proliferative activity in a panel of glioblastoma cell lines.

| Cell Line Type | Number of Cell<br>Lines | IC50 Range (μM) | Reference |
|----------------|-------------------------|-----------------|-----------|
| Glioblastoma   | 13                      | 0.3 - 4.5       |           |



**Penao** was found to be significantly more potent than the standard-of-care chemotherapeutic for glioblastoma, temozolomide. It also showed greater specificity for cancer cells over normal cells.

| Comparison                                            | Fold-Potency/Specificity | Reference |
|-------------------------------------------------------|--------------------------|-----------|
| More potent than temozolomide                         | 440-fold                 |           |
| More specific than for normal lung fibroblasts (MRC5) | Up to 50-fold            | _         |
| More specific than for normal astrocytes              | Up to 23-fold            | _         |

### **In Vivo Efficacy**

In a subcutaneous glioblastoma xenograft mouse model, administration of **Penao** resulted in significant inhibition of tumor growth.

| Animal Model           | Penao Dose  | Outcome Reference                               |
|------------------------|-------------|-------------------------------------------------|
| Mice with subcutaneous |             | Significant inhibition of tumor size (7 partial |
| glioblastoma           | 3 mg/kg/day | and 3 complete                                  |
| xenografts             |             | responses)                                      |

### **Pharmacokinetics in Sprague-Dawley Rats**

The toxicokinetics of **Penao** were investigated in Sprague-Dawley rats.

| Dose                          | Key Findings                             | Reference |
|-------------------------------|------------------------------------------|-----------|
| 3.3 mg/kg (daily intravenous) | Well tolerated                           |           |
| 10 mg/kg (daily intravenous)  | Significant toxicity, primarily in males |           |



| Pharmacokinetic<br>Parameter | Value            | Reference |
|------------------------------|------------------|-----------|
| Elimination half-life        | 0.4 - 1.7 h      |           |
| Volume of distribution       | 0.25 - 0.88 L/kg | _         |

### **Clinical Development**

A Phase I clinical trial of **Penao** administered as a continuous intravenous infusion (CIVI) has been conducted in patients with advanced solid tumors.

| Parameter                    | Details                                                               | Reference    |
|------------------------------|-----------------------------------------------------------------------|--------------|
| Number of Patients           | 26                                                                    | _            |
| Dose Levels                  | 8                                                                     | _            |
| Maximum Administered Dose    | 9 mg/m²/day                                                           | _            |
| Dose-Limiting Toxicity (DLT) | Fatigue (observed in one patient at the highest dose)                 |              |
| Objective Responses          | None observed, but two patients had stable disease for up to 7 months | _            |
| Pharmacokinetic Half-life    | 9-19 days                                                             | <del>-</del> |

The unexpectedly long half-life led to the discontinuation of the CIVI dosing schedule, with future clinical development planning to use an intermittent dosing schedule.

# Experimental Protocols Cell Viability Assay (WST-1 Assay)

This protocol is a representative method for assessing the anti-proliferative activity of **Penao**.





Click to download full resolution via product page

Figure 2: Workflow for a cell viability assay.



- Cell Seeding: Glioblastoma cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere for 24 hours.
- Compound Addition: Penao is serially diluted in culture medium and added to the wells to achieve a range of final concentrations.
- Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
- WST-1 Addition: 10 μL of WST-1 reagent is added to each well.
- Final Incubation: The plates are incubated for an additional 1-4 hours.
- Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.
- Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the log of the **Penao** concentration.

### Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol outlines a method for quantifying apoptosis induced by **Penao**.

- Cell Treatment: Glioblastoma cells are treated with Penao at various concentrations for 48 hours.
- Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
- Staining: The cell pellet is resuspended in 1X Annexin-binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated for 15 minutes at room temperature in the dark.
- Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.



### Subcutaneous Glioblastoma Xenograft Model

This protocol describes a representative in vivo efficacy study.

- Cell Implantation: 5 x 10<sup>6</sup> glioblastoma cells are injected subcutaneously into the flank of immunodeficient mice.
- Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Treatment: Mice are randomized into control and treatment groups. The treatment group receives daily intraperitoneal injections of **Penao** (e.g., 3 mg/kg).
- Tumor Measurement: Tumor volume is measured every 2-3 days using calipers.
- Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis (e.g., Ki67 and TUNEL staining).

### Conclusion

**Penao** is a promising novel anti-cancer agent with a unique mechanism of action that targets mitochondrial function in tumor cells. Its potent preclinical efficacy and manageable safety profile in early clinical trials suggest its potential as a valuable therapeutic option for patients with advanced solid tumors, particularly glioblastoma. Further clinical investigation with an optimized dosing schedule is warranted to fully elucidate its therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A phase 1 trial of 4-(N-(S-penicillaminylacetyl)amino)-phenylarsonous acid (PENAO) in patients with advanced solid tumours: Find an Expert: The University of Melbourne [findanexpert.unimelb.edu.au]
- 2. The tumour metabolism inhibitors GSAO and PENAO react with cysteines 57 and 257 of mitochondrial adenine nucleotide translocase PMC [pmc.ncbi.nlm.nih.gov]



- 3. A Patient-Derived Xenograft Model of Glioblastoma PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Penao: Discovery, Development, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10826544#investigating-the-discovery-and-development-of-penao]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com